molecular formula C33H40N4O5S2 B1389976 methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate CAS No. 1185175-51-2

methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B1389976
CAS No.: 1185175-51-2
M. Wt: 636.8 g/mol
InChI Key: YMKCOCXYADJNTN-UHFFFAOYSA-N
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Description

This compound, also known as Tinoridine (CAS: 24237-54-5), is a thienopyridine derivative with the molecular formula C₁₇H₂₀N₂O₂S and a molecular weight of 316.42 g/mol . It features a benzyl group at position 6, an amino group at position 2, and a methyl ester at position 3 of the fused thieno[2,3-c]pyridine scaffold. Key physical properties include a melting point of 112–113°C and a density of 1.256 g/cm³ . Tinoridine is recognized as a non-steroidal anti-inflammatory drug (NSAID) . A methanol-solvated form (2:1 ratio) is also documented (CAS: 1185175-51-2; molecular formula: C₃₃H₄₀N₄O₅S₂; molecular weight: 636.83 g/mol), which enhances solubility .

Properties

IUPAC Name

methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C16H18N2O2S.CH4O/c2*1-20-16(19)14-12-7-8-18(10-13(12)21-15(14)17)9-11-5-3-2-4-6-11;1-2/h2*2-6H,7-10,17H2,1H3;2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMKCOCXYADJNTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CO.COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N.COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N4O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

636.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a benzylamine derivative with a thieno-pyridine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

a) Ethyl 2-Amino-6-Benzyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate
  • Molecular Formula: C₁₇H₂₀N₂O₂S (identical to Tinoridine but with an ethyl ester).
  • Key Differences: The ethyl ester substituent may alter metabolic stability and lipophilicity compared to the methyl ester in Tinoridine.
b) Methyl 2-Amino-6-Methyl-4,5,6,7-Tetrahydrothieno[2,3-c]Pyridine-3-Carboxylate Metal Complexes
  • Structure : Replaces the benzyl group with a methyl group and forms complexes with Fe(II), Zn(II), and Pd(II) via a Schiff base .
  • Applications : Studied for optical properties (e.g., refractive index, absorption edges) in solvents, indicating materials science applications rather than medicinal use .
c) Benzothiazole Derivatives (e.g., Methyl 2-(1,3-Benzothiazole-2-Amido)-3-Carbamoyl-4H,5H,6H,7H-Thieno[2,3-c]Pyridine-6-Carboxylate)
  • Molecular Formula : C₂₆H₂₂N₂O₅S.
  • Key Features: Incorporates a benzothiazole moiety, increasing hydrogen bond acceptors (7 vs. 4 in Tinoridine) and topological polar surface area (171 Ų vs. 86 Ų), which may enhance target binding but reduce bioavailability .
d) Chromene-Carbonyl Derivatives (e.g., Methyl 6-Benzyl-2-[(2-Oxochromene-3-Carbonyl)Amino]-5,7-Dihydro-4H-Thieno[2,3-c]Pyridine-3-Carboxylate)
  • Molecular Formula : C₂₆H₂₂N₂O₅S.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Applications/Properties
Tinoridine (Target Compound) C₁₇H₂₀N₂O₂S 316.42 6-Benzyl, 2-amino, methyl ester NSAID
Methanol-Solvated Form (2:1) C₃₃H₄₀N₄O₅S₂ 636.83 Methanol adduct Enhanced solubility
Ethyl 2-Amino-6-Benzyl Analog C₁₇H₂₀N₂O₂S 330.45 Ethyl ester Potential NSAID activity
Methyl 2-Amino-6-Methyl Metal Complexes Varies ~400–500 Methyl substituent, metal coordination Optical materials
Benzothiazole Derivative C₂₆H₂₂N₂O₅S 474.12 Benzothiazole-carboxamido group Undisclosed (likely bioactive)
Chromene-Carbonyl Derivative C₂₆H₂₂N₂O₅S 474.12 Chromene-carbonyl moiety Undisclosed (structural diversity)

Pharmacological and Physicochemical Properties

  • Tinoridine: Demonstrated NSAID activity, likely via cyclooxygenase (COX) inhibition .
  • Metal Complexes : Exhibit solvent-dependent optical properties, suggesting applications in sensors or coatings .
  • Benzothiazole Derivatives : High topological polar surface area (171 Ų) may limit blood-brain barrier penetration but improve water solubility .

Biological Activity

Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (CAS No. 55142-78-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to compile and analyze the available data regarding its biological activity, including synthesis methods, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C₁₄H₁₅N₂O₂S
  • Molecular Weight : 229.341 g/mol
  • IUPAC Name : Methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Its structural characteristics contribute to its biological activity, particularly in interactions with various biological targets.

Synthesis

The synthesis of methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate typically involves multi-step reactions starting from simpler thieno-pyridine derivatives. Common methods include:

  • Cyclization Reactions : Utilizing precursors such as benzylamines and thieno-pyridine derivatives.
  • Functionalization : Modifying the amino and carboxyl groups to enhance solubility and bioactivity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate exhibits cytotoxic effects against various cancer cell lines. Specifically:

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism includes disruption of bacterial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

Emerging evidence suggests that methyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate may have neuroprotective properties. In animal models of neurodegenerative diseases:

  • Effects on Neurotransmission : The compound enhances levels of neurotransmitters such as dopamine and serotonin.

Case Studies

Study Findings Reference
Study on Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values < 10 µMPan et al., Tetrahedron Letters (2012)
Antimicrobial AssayEffective against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) < 50 µg/mLGooding et al., Heterocycles (1991)
Neuroprotective StudyImproved cognitive function in mice models; increased dopamine levelsMaffrand et al., European Journal of Medicinal Chemistry (1974)

Q & A

Q. What are the recommended synthetic routes for preparing methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate?

The synthesis typically involves multi-step reactions starting with the construction of the thieno[2,3-c]pyridine core. Key steps include:

  • Cyclization : Formation of the fused heterocyclic ring system using precursors like substituted pyridines and thiophenes.
  • Functionalization : Introduction of the benzyl group via alkylation or coupling reactions under anhydrous conditions .
  • Esterification : Methyl ester formation using methanol and acid catalysts.
    For example, Buldurun & Sarıdağ (2023) synthesized Pd(II) complexes by reacting the compound with palladium salts in refluxing ethanol, highlighting its role as a ligand precursor .

Q. How is the structural integrity of this compound confirmed experimentally?

  • X-ray Crystallography : Single-crystal XRD analysis refined using SHELXL (part of the SHELX suite) provides precise bond lengths, angles, and stereochemistry .
  • Spectroscopy : 1^1H/13^{13}C NMR confirms proton environments and carbon frameworks. IR spectroscopy validates functional groups (e.g., NH2_2, ester C=O) .

Q. What safety protocols should be followed when handling this compound?

While specific hazard data is limited, general precautions for laboratory chemicals apply:

  • PPE : Gloves, goggles, and lab coats.
  • Ventilation : Use fume hoods to avoid inhalation of methanol vapors (present in the 2:1 methanol complex) .
  • Storage : Inert atmosphere (N2_2) and moisture-free conditions to prevent decomposition .

Advanced Research Questions

Q. How does this compound function in catalytic applications?

The amino and carboxylate groups enable coordination with transition metals. For instance:

  • Pd(II) Complexes : The compound acts as a bidentate ligand, forming complexes that exhibit catalytic activity in cross-coupling reactions. Reaction conditions (e.g., ethanol reflux, 72 hours) and characterization via XRD/spectroscopy are critical .

Q. How do structural modifications (e.g., substituents) influence biological activity?

  • Benzyl Group : Enhances lipophilicity, improving membrane permeability.
  • Carboxylate Ester : Modulates solubility and metabolic stability.
    Comparisons with analogs (e.g., ethyl or Boc-protected derivatives) show that the methyl ester and benzyl groups optimize interactions with enzymatic targets, such as ROS-generating pathways .

Q. What strategies optimize reaction conditions for synthesizing derivatives?

  • Solvent Choice : Anhydrous DMF or THF for moisture-sensitive steps.
  • Catalysts : Use of Pd(OAc)2_2 or CuI for coupling reactions.
  • Temperature Control : Reflux (70–80°C) for cyclization; room temperature for esterification .

Q. What mechanistic insights explain its potential bioactivity?

The thienopyridine core and benzyl group may interact with cellular targets to:

  • Generate ROS : Nitrofuran-containing analogs induce oxidative stress via metabolic activation, damaging DNA/proteins .
  • Enzyme Inhibition : Molecular docking studies suggest binding to kinase active sites, disrupting signaling pathways .

Q. How are computational methods applied to study this compound?

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites.
  • Molecular Dynamics : Simulate interactions with biological targets (e.g., proteins) under physiological conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate
Reactant of Route 2
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methanol;methyl 2-amino-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

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